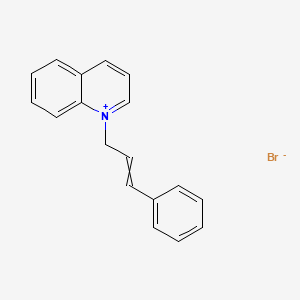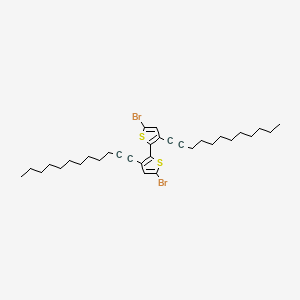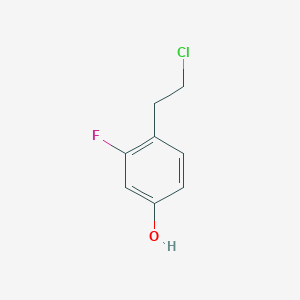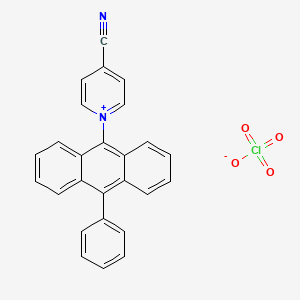
Formic acid;3-(oxolan-2-yloxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;3-(oxolan-2-yloxy)propan-1-ol is a chemical compound with the molecular formula C8H16O5. It is known for its unique structure, which includes a formic acid group and an oxolan-2-yloxy group attached to a propan-1-ol backbone. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;3-(oxolan-2-yloxy)propan-1-ol typically involves the reaction of formic acid with 3-(oxolan-2-yloxy)propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified through distillation or crystallization techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Formic acid;3-(oxolan-2-yloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Formic acid;3-(oxolan-2-yloxy)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which formic acid;3-(oxolan-2-yloxy)propan-1-ol exerts its effects involves interactions with molecular targets and pathways within biological systems. The formic acid group can participate in hydrogen bonding and electrostatic interactions, while the oxolan-2-yloxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.
Comparación Con Compuestos Similares
Formic acid;3-(oxolan-2-yloxy)propan-1-ol can be compared with other similar compounds, such as:
Formic acid;3-(oxolan-3-yloxy)propan-1-ol: This compound has a similar structure but with a different position of the oxolan group.
Formic acid;3-(tetrahydro-2-furanyloxy)propan-1-ol: This compound features a tetrahydrofuran ring instead of an oxolan ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
142095-23-6 |
|---|---|
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
formic acid;3-(oxolan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C7H14O3.CH2O2/c8-4-2-6-10-7-3-1-5-9-7;2-1-3/h7-8H,1-6H2;1H,(H,2,3) |
Clave InChI |
GONIHFXBNPMMCY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)OCCCO.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)


![6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12549015.png)

![3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)-](/img/structure/B12549025.png)
![Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-](/img/structure/B12549028.png)



![1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one](/img/structure/B12549045.png)
![Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate](/img/structure/B12549050.png)
